molecular formula C14H13N B3110350 4-phenyl-2,3-dihydro-1H-indole CAS No. 179473-53-1

4-phenyl-2,3-dihydro-1H-indole

Cat. No. B3110350
M. Wt: 195.26 g/mol
InChI Key: LYOLFBFLUVRUCT-UHFFFAOYSA-N
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Patent
US09133168B2

Procedure details

1.0 g of sodium cyanoborohydride is gradually added to a solution of 1.5 g of 4-phenylindole in 20 ml of trifluoroacetic acid under argon, cooled to a temperature of about −5° C. The reaction mixture is stirred at a temperature of about 0° C. for 2 hours, and is then poured into 50 g of ice and alkalinized with 30 ml of a concentrated sodium hydroxide solution. After the addition of 100 ml of ethyl acetate, the mixture is stirred at ambient temperature and treated with 10 ml of concentrated sodium hydroxide, and then separated by settling out. The organic phase is dried over anhydrous magnesium sulfate, filtered, and then concentrated to dryness under reduced pressure. The residue is treated again with a mixture of 50 ml of water, 50 ml of ethyl acetate and 10 ml of a concentrated sodium hydroxide solution and stirred at ambient temperature for 15 minutes, and then separated by settling out. The organic phase is separated and the aqueous phase is extracted with 2×50 ml of ethyl acetate. The organic phases are combined, dried over anhydrous magnesium sulfate, filtered, and then concentrated to dryness under reduced pressure. The residue is triturated from 20 ml of diisopropyl ether and then concentrated to dryness under reduced pressure. The residue is purified by chromatography on a 50 g column of 20-45 μm silica, elution being carried out with pure dichloromethane. 0.74 g of 4-phenyl-2,3-dihydro-1H-indole is thus obtained in the form of a cream-colored solid, the characteristics of which are the following:
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([BH3-])#N.[Na+].[C:5]1([C:11]2[CH:19]=[CH:18][CH:17]=[C:16]3[C:12]=2[CH:13]=[CH:14][NH:15]3)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[OH-].[Na+].C(OCC)(=O)C>FC(F)(F)C(O)=O>[C:5]1([C:11]2[CH:19]=[CH:18][CH:17]=[C:16]3[C:12]=2[CH2:13][CH2:14][NH:15]3)[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
1.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=C2C=CNC2=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Two
Name
ice
Quantity
50 g
Type
reactant
Smiles
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at a temperature of about 0° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred at ambient temperature
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
ADDITION
Type
ADDITION
Details
The residue is treated again with a mixture of 50 ml of water, 50 ml of ethyl acetate and 10 ml of a concentrated sodium hydroxide solution
STIRRING
Type
STIRRING
Details
stirred at ambient temperature for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
separated
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with 2×50 ml of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is triturated from 20 ml of diisopropyl ether
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography on a 50 g column of 20-45 μm silica, elution

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=C2CCNC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.74 g
YIELD: CALCULATEDPERCENTYIELD 48.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.